(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
The compound (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazole, methoxyimino, and azabicyclo. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyimino group. The subsequent steps involve the formation of the azabicyclo structure and the attachment of the sulfanylmethyl group. Each step requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of high-throughput screening techniques helps identify the most effective catalysts and reaction conditions, further improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyimino group can be reduced to an amine.
Substitution: The sulfanylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the methoxyimino group results in an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications.
Properties
CAS No. |
101233-81-2 |
---|---|
Molecular Formula |
C23H24N6O5S3 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O5S3/c1-28-7-6-15(12-4-3-5-14(12)28)35-8-11-9-36-21-17(20(31)29(21)18(11)22(32)33)26-19(30)16(27-34-2)13-10-37-23(24)25-13/h6-7,10,17,21H,3-5,8-9H2,1-2H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m0/s1 |
InChI Key |
VYFQXYTXSSGACJ-MNEUHDAZSA-N |
Isomeric SMILES |
C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4[C@H]([C@H](C4=O)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)SC3)C(=O)[O-] |
Canonical SMILES |
C[N+]1=C2CCCC2=C(C=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)[O-] |
Origin of Product |
United States |
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